4-Trimethylstannanyl-benzaldehyde
Description
4-Trimethylstannanyl-benzaldehyde is a benzaldehyde derivative substituted with a trimethylstannanyl (-Sn(CH₃)₃) group at the para position. This organotin compound is of interest in organic synthesis due to the unique reactivity of the tin moiety, which facilitates cross-coupling reactions (e.g., Stille couplings) and serves as a precursor for functionalized aromatic systems. The aldehyde group provides a reactive site for further transformations, such as nucleophilic additions or condensations.
Properties
Molecular Formula |
C10H14OSn |
|---|---|
Molecular Weight |
268.93 g/mol |
IUPAC Name |
4-trimethylstannylbenzaldehyde |
InChI |
InChI=1S/C7H5O.3CH3.Sn/c8-6-7-4-2-1-3-5-7;;;;/h2-6H;3*1H3; |
InChI Key |
WJJUXRAPSMMQCQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzaldehyde Derivatives
The following table compares 4-trimethylstannanyl-benzaldehyde with analogous benzaldehyde derivatives, focusing on substituent effects, reactivity, and applications:
Detailed Comparative Analysis
Electronic and Steric Effects
- 4-Trimethylstannanyl-benzaldehyde : The Sn(CH₃)₃ group is strongly electron-withdrawing due to the polar Sn-C bond, activating the aldehyde toward nucleophilic attack. Its steric bulk may hinder reactions at the ortho positions .
- 4-(Bromomethyl)benzaldehyde : The -CH₂Br substituent is electron-withdrawing, enhancing electrophilicity at the aldehyde. Bromine’s leaving-group ability enables Suzuki or Ullmann couplings .
- 4-Methylbenzaldehyde : The -CH₃ group is electron-donating, deactivating the ring and reducing aldehyde reactivity compared to the stannanyl analog .
Reactivity in Cross-Coupling Reactions
- The Sn(CH₃)₃ group in 4-trimethylstannanyl-benzaldehyde enables Stille couplings with aryl/vinyl halides, forming biaryl systems. In contrast, 4-(bromomethyl)benzaldehyde undergoes nucleophilic substitutions or metal-catalyzed cross-couplings (e.g., Kumada) .
- 4-[(Trimethylsilyl)ethynyl]benzaldehyde is less reactive in cross-couplings but serves as a stable alkyne precursor for click chemistry .
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